Nsp13 inhibitor 5645-0236 Nsp13 inhibitor 5645-0236
Brand Name: Vulcanchem
CAS No.:
VCID: VC19789263
InChI: InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)
SMILES:
Molecular Formula: C20H18N6OS2
Molecular Weight: 422.5 g/mol

Nsp13 inhibitor 5645-0236

CAS No.:

Cat. No.: VC19789263

Molecular Formula: C20H18N6OS2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Nsp13 inhibitor 5645-0236 -

Specification

Molecular Formula C20H18N6OS2
Molecular Weight 422.5 g/mol
IUPAC Name 2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine
Standard InChI InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)
Standard InChI Key DNQBBFZKWCDKDV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N

Introduction

Identification and Chemical Profile of 5645-0236

Discovery and Screening

5645-0236 was identified in a screen of 5,000 small molecules using a bioluminescence-based ATPase assay optimized for nsp13 . The compound emerged as one of six validated hits, showing reproducible inhibition across multiple assays.

Chemical Properties

PropertyValue
IUPAC Name1-(4-((Benzo[d]thiazol-2-ylthio)methyl)-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(p-tolyl)guanidine
Molecular FormulaC₂₁H₂₀N₆OS₂
Molecular Weight436.56 g/mol
Purity>98% (HPLC)
SolubilityDMSO-soluble (stock solutions >10 mM)

Structural Features:

  • Benzo[d]thiazole moiety: Enhances binding to hydrophobic pockets.

  • Guanidine group: Facilitates interactions with acidic residues in the ATPase domain.

  • Pyrimidinone core: Stabilizes interdomain interactions within nsp13 .

Mechanism of Action

ATPase Activity Inhibition

5645-0236 non-competitively inhibits nsp13’s ATPase activity, with an IC₅₀ of 50 ± 6 μM in the presence of single-stranded DNA . Mechanistic studies suggest it binds to a pocket adjacent to the Walker A motif (residues 281–291), disrupting Mg²⁺ coordination critical for ATP hydrolysis .

Helicase Function Disruption

The compound reduces nsp13’s DNA unwinding processivity (P) by 70% at 50 μM, as measured by single-molecule fluorescence assays . This is attributed to:

  • Substrate binding interference: Competitive inhibition of nucleic acid binding at the 1B and RecA2 domains .

  • Interdomain communication blockade: Alters conformational dynamics between the zinc-binding domain (ZBD) and helicase core, as shown by molecular dynamics simulations .

In Vitro Efficacy and Selectivity

Antiviral Activity

ParameterValue
EC₅₀ (VeroE6-TMPRSS2 cells)1.18 ± 0.09 μM
Selectivity Index (SI)847
Cytotoxicity (CC₅₀)>1,000 μM

Key Findings:

  • Reduces viral RNA copies by 90% at 5 μM .

  • Synergistic with remdesivir in combination studies (combination index = 0.3) .

Selectivity Profile

5645-0236 shows >100-fold selectivity over human SF1 helicases (RecQ, BLM) and no off-target inhibition of kinases or proteases at 50 μM .

Binding Kinetics and Structural Insights

Binding Affinity

ParameterValue
Kd (SPR)8.2 ± 1.3 μM
Kon(1.7 ± 0.2) × 10⁴ M⁻¹s⁻¹
Koff(1.4 ± 0.3) × 10⁻² s⁻¹

Crystal Structure Analysis

Although no co-crystal structure exists, docking studies predict interaction with:

  • Arg443: Hydrogen bonding via the pyrimidinone oxygen.

  • Phe506: π-Stacking with the benzothiazole ring.

  • Glu540: Ionic interaction with the guanidine group .

Comparative Analysis with Other Nsp13 Inhibitors

CompoundIC₅₀ (ATPase)EC₅₀ (Antiviral)Mechanism
5645-023650 μM1.18 μMATPase/helicase dual inhibition
Bi(Tro-NH₂)₃ 30 nM1.5 μMBismuth-based ATPase inhibition
SSYA10-001 12 μM3.2 μMAllosteric helicase inhibition
Bananin 6 μM4.7 μMRNA binding disruption

Advantages of 5645-0236:

  • Oral bioavailability predicted by QSAR models (F = 68%).

  • No metal coordination required, reducing toxicity risks compared to bismuth-based inhibitors .

Challenges and Future Directions

Limitations

  • Moderate potency compared to bismuth compounds (e.g., Bi(Tro-NH₂)₃ IC₅₀ = 30 nM) .

  • Unclear pharmacokinetics in animal models.

Optimization Strategies

  • Scaffold modification: Introduce fluorine atoms to enhance binding entropy .

  • Prodrug development: Mask the guanidine group to improve membrane permeability .

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